![molecular formula C20H17ClN2O4S B244458 N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B244458.png)
N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide, commonly known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential applications in treating neurological disorders. TAK-915 is a potent and selective inhibitor of the neurokinin-1 (NK1) receptor, which plays a crucial role in regulating neurotransmitter release and modulating pain perception.
Aplicaciones Científicas De Investigación
TAK-915 has been extensively studied for its potential applications in treating various neurological disorders, including depression, anxiety, and substance abuse disorders. The N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor has been implicated in the regulation of mood, stress, and reward pathways, making it an attractive target for drug development. TAK-915 has shown promising results in preclinical studies, demonstrating its ability to modulate neurotransmitter release and reduce anxiety-like behavior in animal models.
Mecanismo De Acción
TAK-915 exerts its pharmacological effects by selectively binding to and inhibiting the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor. The N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor is widely distributed in the central and peripheral nervous systems and plays a crucial role in regulating neurotransmitter release, including substance P, a neuropeptide involved in pain perception and stress response. By inhibiting the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor, TAK-915 can modulate neurotransmitter release and alter neuronal activity, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
TAK-915 has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, TAK-915 has been shown to reduce anxiety-like behavior, increase exploratory activity, and improve cognitive function. TAK-915 has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-915 is its selectivity for the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor, which reduces the risk of off-target effects. TAK-915 has also shown good bioavailability and pharmacokinetic properties in preclinical studies, making it a promising candidate for further development. However, one of the limitations of TAK-915 is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on TAK-915. One area of interest is its potential applications in treating substance abuse disorders, particularly opioid addiction. TAK-915 has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models, making it a promising candidate for further development. Another area of interest is its potential applications in treating neurodegenerative disorders, such as Alzheimer's disease. TAK-915 has been shown to improve cognitive function and reduce neuroinflammation in animal models, suggesting its potential neuroprotective effects. Further research is needed to explore these potential applications and determine the safety and efficacy of TAK-915 in human clinical trials.
Conclusion
In conclusion, TAK-915 is a novel compound that has shown promising results in preclinical studies for its potential applications in treating various neurological disorders. Its selectivity for the N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide receptor and its ability to modulate neurotransmitter release make it an attractive target for drug development. Further research is needed to explore its potential applications and determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of TAK-915 involves a multi-step process that starts with the reaction of 4-chlorothiophenol with acetic anhydride to form 4-chlorophenylthioacetic acid. This intermediate is then reacted with 4-methoxyaniline to form the corresponding amide. The amide is then treated with furan-2-carboxylic acid and a coupling reagent to form TAK-915. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Propiedades
Fórmula molecular |
C20H17ClN2O4S |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-17-9-6-14(22-20(25)18-3-2-10-27-18)11-16(17)23-19(24)12-28-15-7-4-13(21)5-8-15/h2-11H,12H2,1H3,(H,22,25)(H,23,24) |
Clave InChI |
VIXODTJWCALXOH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CSC3=CC=C(C=C3)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)CSC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)

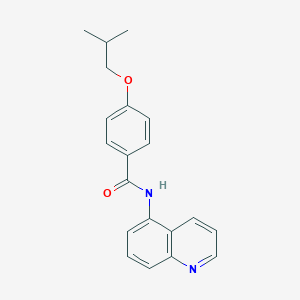


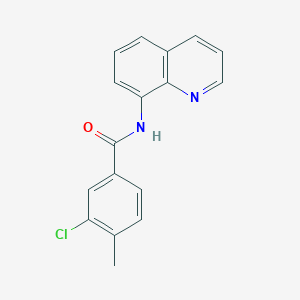
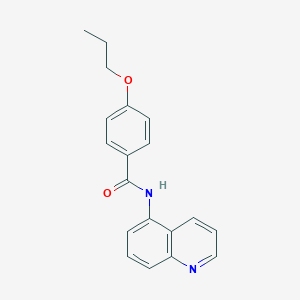
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)
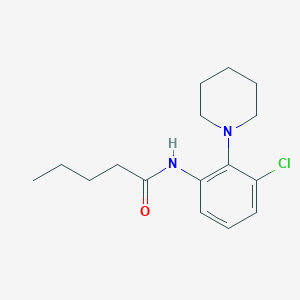
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B244393.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)
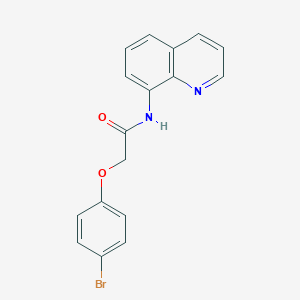
![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244399.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)